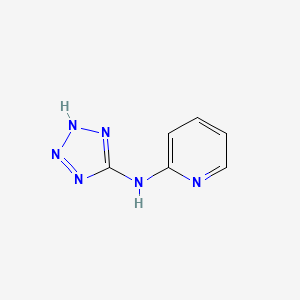

N-(2H-Tetrazol-5-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-(2H-Tetrazol-5-yl)pyridin-2-amine” is based on a pyridine ring attached to a tetrazole ring . The molecular weight of this compound is 162.156.Physical And Chemical Properties Analysis

“N-(2H-Tetrazol-5-yl)pyridin-2-amine” is a powder at room temperature .Scientific Research Applications

Energetic Materials

N-(2H-Tetrazol-5-yl)pyridin-2-amine and its derivatives have been investigated for their potential as energetic materials. Specifically, they belong to a class of C–N linked bistetrazolate nitramino compounds. These compounds exhibit high nitrogen content (ranging from 59.3% to 74.8%) compared to commonly used high explosives like RDX, HMX, and CL-20. Theoretical calculations indicate that their heats of formation are significantly higher than those of traditional explosives, making them promising candidates for high-performance applications .

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

N-(2H-Tetrazol-5-yl)pyridin-2-amine derivatives have been tested for their ability to inhibit purified bovine plasma VAP-1. VAP-1 plays a role in inflammatory processes by mediating leukocyte migration from blood to inflamed tissue. These compounds may have implications in modulating inflammation .

Catalysts in Phosphonate Synthesis

Tetrazole-based compounds, including N-(2H-Tetrazol-5-yl)pyridin-2-amine, have been employed as catalysts in the synthesis of phosphonates. Their unique reactivity and stability make them valuable tools in organic synthesis .

Hypertension Treatment

Biphenyl tetrazole, a moiety related to N-(2H-Tetrazol-5-yl)pyridin-2-amine, is commonly used in hypertension treatment (sartans family). Research suggests a link between chronic infections (viruses and bacteria) and hypertension. These compounds may play a role in managing blood pressure .

Angiotensin-II Receptor Antagonists

Derivatives of N-(2H-Tetrazol-5-yl)pyridin-2-amine have been evaluated as a new class of angiotensin-II receptor antagonists. These compounds were synthesized using various phenols and may have therapeutic potential in cardiovascular health .

Safety and Hazards

properties

IUPAC Name |

N-(2H-tetrazol-5-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c1-2-4-7-5(3-1)8-6-9-11-12-10-6/h1-4H,(H2,7,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQZHCWTEOPIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-Tetrazol-5-yl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737359.png)

![Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2737360.png)

![N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2737362.png)

![N-(3,3-diphenylpropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2737367.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)